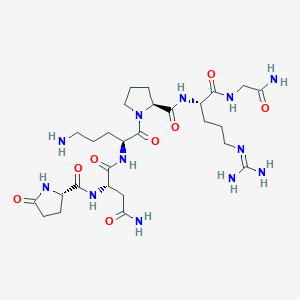

5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide” is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von „5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamid“ erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kupplungsreaktionen: Verwendung von Reagenzien wie HBTU oder DIC zur Aktivierung von Carboxylgruppen für die Peptidbindungsbildung.

Entschützungsschritte: Entfernung von Schutzgruppen aus Aminosäuren, um eine weitere Kupplung zu ermöglichen.

Spaltung: Freigabe des Peptids vom Harz unter Verwendung starker Säuren wie Trifluoressigsäure (TFA).

Industrielle Produktionsverfahren

Die industrielle Produktion von Peptiden erfolgt häufig mit automatisierten Peptidsynthesizern, die den SPPS-Prozess rationalisieren. Diese Maschinen können die großtechnische Synthese mit hoher Präzision und Effizienz bewältigen.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Aminosäureseitenketten.

Reduktion: Reduktionsreaktionen können Disulfidbrücken oder andere funktionelle Gruppen innerhalb des Peptids verändern.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Jod.

Reduktionsmittel: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphin (TCEP).

Substitutionsreagenzien: Verschiedene Aminosäurederivate und Kupplungsreagenzien.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonsäuren führen, während die Reduktion zu freien Thiolen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

Peptidsynthese: Als Modellverbindung zur Entwicklung neuer Synthesemethoden verwendet.

Biologie

Enzyminhibition: Kann als Inhibitor für bestimmte Enzyme wirken.

Rezeptorbindung: Potenzial, an biologische Rezeptoren zu binden und deren Aktivität zu modulieren.

Medizin

Arzneimittelentwicklung: Untersucht auf therapeutisches Potenzial zur Behandlung von Krankheiten.

Diagnostik: Verwendet in diagnostischen Assays zum Nachweis spezifischer Biomoleküle.

Industrie

Biotechnologie: Anwendungen bei der Produktion von Biopharmazeutika.

Landwirtschaft: Potenzieller Einsatz bei der Entwicklung bioaktiver Verbindungen für den Pflanzenschutz.

5. Wirkmechanismus

Der Wirkmechanismus von „5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamid“ beinhaltet wahrscheinlich Wechselwirkungen mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Diese Wechselwirkungen können biologische Signalwege modulieren und zu verschiedenen Wirkungen führen. Die genauen Signalwege und Zielstrukturen müssten durch detaillierte experimentelle Studien aufgeklärt werden.

Wirkmechanismus

The mechanism of action for “5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide” likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets would require detailed experimental studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-L-ornithylglycinamid: Fehlt die Diaminomethylidengruppe.

5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-L-ornithyl-L-glycinamid: Enthält einen zusätzlichen Aminosäurerest.

Einzigartigkeit

„5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamid“ ist einzigartig aufgrund des Vorhandenseins der Diaminomethylidengruppe, die im Vergleich zu ähnlichen Peptiden möglicherweise unterschiedliche chemische und biologische Eigenschaften verleiht.

Eigenschaften

CAS-Nummer |

268745-35-3 |

|---|---|

Molekularformel |

C27H46N12O8 |

Molekulargewicht |

666.7 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanediamide |

InChI |

InChI=1S/C27H46N12O8/c28-9-1-4-16(37-24(45)17(12-19(29)40)38-23(44)15-7-8-21(42)35-15)26(47)39-11-3-6-18(39)25(46)36-14(5-2-10-33-27(31)32)22(43)34-13-20(30)41/h14-18H,1-13,28H2,(H2,29,40)(H2,30,41)(H,34,43)(H,35,42)(H,36,46)(H,37,45)(H,38,44)(H4,31,32,33)/t14-,15-,16-,17-,18-/m0/s1 |

InChI-Schlüssel |

QPXVAYHRWMELAL-ATIWLJMLSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CCCN)NC(=O)C(CC(=O)N)NC(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)

![3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12583723.png)

![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)

![N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12583745.png)

![S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate](/img/structure/B12583769.png)

![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)